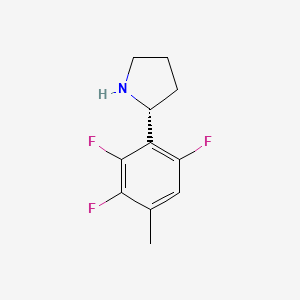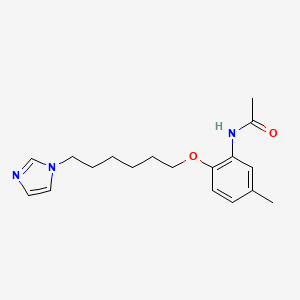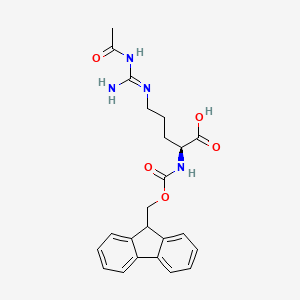
(R)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of trifluoromethyl and trifluorophenyl groups in the compound can significantly influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate trifluoromethyl-substituted benzene derivative and a suitable pyrrolidine precursor.
Reaction Conditions: The reaction conditions may include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Chiral Resolution: The chiral resolution of the racemic mixture can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production methods for ®-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand the effects of trifluoromethyl and trifluorophenyl groups on biological activity.
Industrial Applications: It may be used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of ®-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluorophenyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2,3,6-Trifluorophenyl)pyrrolidine: Lacks the methyl group, which may affect its chemical properties and biological activity.
®-2-(4-Methylphenyl)pyrrolidine: Lacks the trifluoromethyl groups, resulting in different reactivity and biological effects.
®-2-(2,3,6-Trifluoro-4-methylphenyl)piperidine: A six-membered ring analog that may have different pharmacokinetic properties.
Uniqueness
®-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine is unique due to the presence of both trifluoromethyl and trifluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
Propiedades
Fórmula molecular |
C11H12F3N |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
(2R)-2-(2,3,6-trifluoro-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c1-6-5-7(12)9(11(14)10(6)13)8-3-2-4-15-8/h5,8,15H,2-4H2,1H3/t8-/m1/s1 |
Clave InChI |
PDFLPVINRCXTTN-MRVPVSSYSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1F)F)[C@H]2CCCN2)F |
SMILES canónico |
CC1=CC(=C(C(=C1F)F)C2CCCN2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12932314.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)





![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)


![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
